molecular formula C18H16N2O3 B11538731 N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide

N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide

Cat. No.: B11538731
M. Wt: 308.3 g/mol
InChI Key: POMGHDAMKWRHBJ-LDTXJDIMSA-N
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Description

N’-[(2E,3E)-4-(2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings. The presence of the benzodioxole group often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E,3E)-4-(2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-YLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, which is a base-catalyzed reaction between an aldehyde and a ketone. In this case, the reaction involves piperonal (a benzodioxole-containing aldehyde) and a suitable hydrazide precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalyst concentration) can improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E,3E)-4-(2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

N’-[(2E,3E)-4-(2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-YLIDENE]BENZOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2E,3E)-4-(2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E,3E)-4-(2H-1,3-BENZODIOXOL-5-YL)BUT-3-EN-2-YLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both benzodioxole and hydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]benzamide

InChI

InChI=1S/C18H16N2O3/c1-13(19-20-18(21)15-5-3-2-4-6-15)7-8-14-9-10-16-17(11-14)23-12-22-16/h2-11H,12H2,1H3,(H,20,21)/b8-7+,19-13+

InChI Key

POMGHDAMKWRHBJ-LDTXJDIMSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)C=CC2=CC3=C(C=C2)OCO3

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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